

In-Depth Technical Guide: Spectral Analysis of 1,1-Bis(hydroxymethyl)cyclopropane

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Compound of Interest

Compound Name: 1,1-Bis(hydroxymethyl)cyclopropane

Cat. No.: B119854

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **1,1-Bis(hydroxymethyl)cyclopropane**. This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis and analysis, particularly in the fields of medicinal chemistry and material science where this diol is utilized as a versatile building block.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **1,1-Bis(hydroxymethyl)cyclopropane**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5-4.0	Singlet (broad)	2H	Hydroxyl Protons (-OH)
3.56	Singlet	4H	Methylene Protons (-CH ₂ -O)
0.48	Singlet	4H	Cyclopropyl Protons (-CH ₂ -C-CH ₂ -)

Solvent: CDCl₃. Instrument Frequency: 300 MHz.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data Not Available in Searched Literature	Methylene Carbons (-CH ₂ -O)
Data Not Available in Searched Literature	Quaternary Cyclopropyl Carbon (>C<)
Data Not Available in Searched Literature	Methylene Cyclopropyl Carbons (-CH ₂ -C-CH ₂ -)

Note: Experimental ¹³C NMR data for **1,1-Bis(hydroxymethyl)cyclopropane** is not readily available in the public domain literature searched.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
~3300 (broad)	O-H stretch	Indicates the presence of hydroxyl groups.
~2950-2850	C-H stretch (sp ³)	Characteristic of the methylene groups.
~1040	C-O stretch	Typical for primary alcohols.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are based on standard laboratory practices for the analysis of diols and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1,1-Bis(hydroxymethyl)cyclopropane** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though referencing to the residual solvent peak is also common.

^1H NMR Spectroscopy Parameters:

- Instrument: 300 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: Ambient temperature
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Pulse Width: Typically 30-45 degrees

^{13}C NMR Spectroscopy Parameters (General Procedure):

- Instrument: 75 or 125 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: Ambient temperature
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)

- Relaxation Delay: 2-5 seconds
- Pulse Program: Standard proton-decoupled pulse sequence

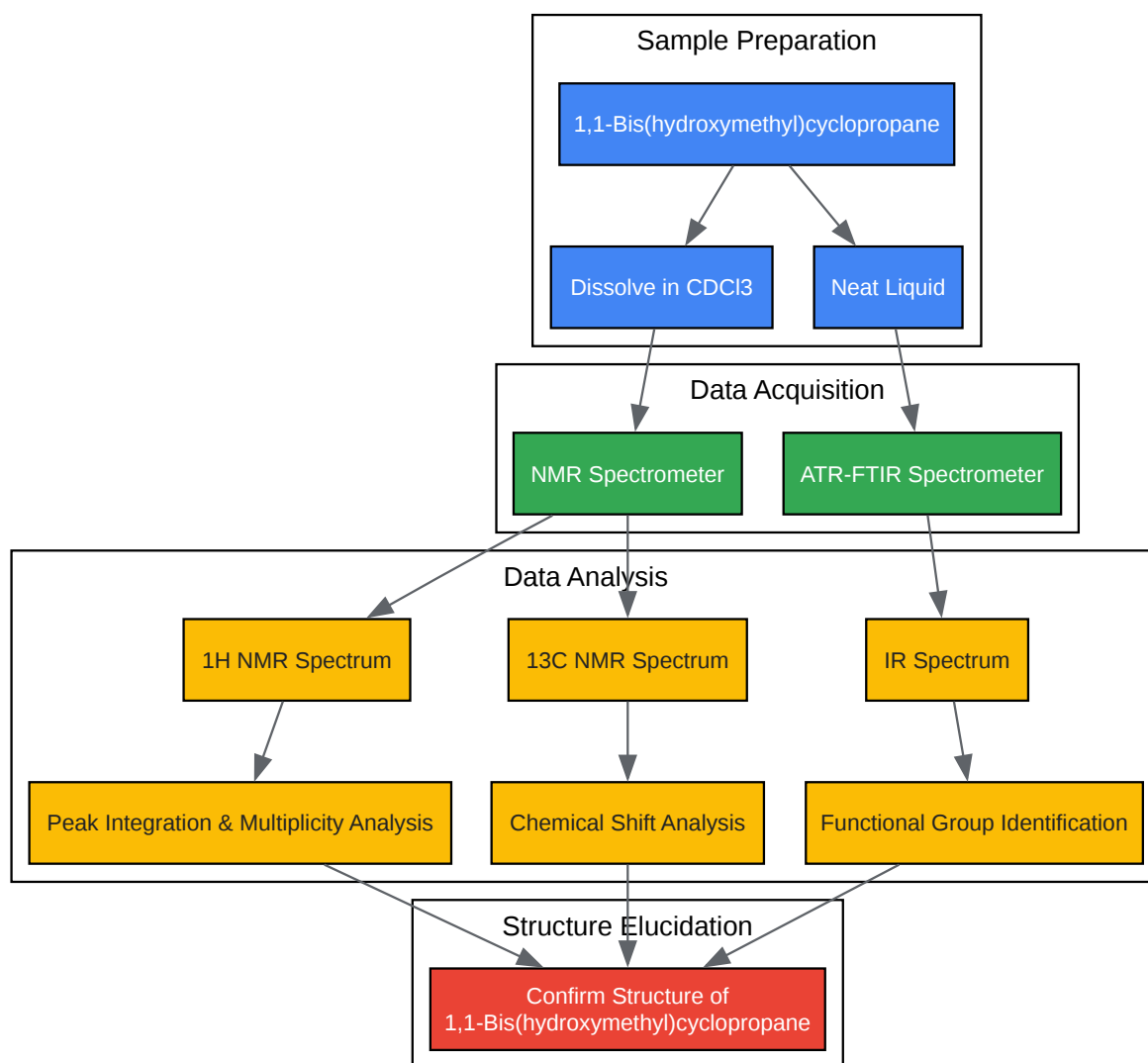
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

- The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **1,1-Bis(hydroxymethyl)cyclopropane** is placed directly onto the ATR crystal.
- The spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Interpretation and Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,1-Bis(hydroxymethyl)cyclopropane**.



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Caption: Workflow for Spectroscopic Analysis.

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